N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide
Overview
Description
Scientific Research Applications
Histone Deacetylase Inhibition : A study by Zhou et al. (2008) describes the synthesis and biological evaluation of a compound similar to N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide. This compound is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, demonstrating significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).
Antioxidant Activity : Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, including compounds structurally similar to N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide. These compounds exhibit antioxidant activity by scavenging free radicals (Jovanović et al., 2020).
Capillary Electrophoresis Application : A study by Ye et al. (2012) focused on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds analogous to N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide. This method is promising for the quality control of pharmaceutical products (Ye et al., 2012).
Anticonvulsant Activity : Research by Lambert et al. (1995) on ameltolide derivatives, similar in structure to N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, demonstrated significant anticonvulsant activity, indicating potential applications in the treatment of seizures (Lambert et al., 1995).
Luminescent Properties : A study by Srivastava et al. (2017) explored compounds structurally similar to N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, demonstrating luminescent properties and potential applications in materials science (Srivastava et al., 2017).
Mosquito Development Inhibition : Research by Schaefer et al. (1978) identified substituted benzamides, structurally analogous to N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, with significant effectiveness in controlling mosquito larvae, indicating potential applications in pest control (Schaefer et al., 1978).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-heptoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-4-5-6-7-15-25-18-13-11-17(12-14-18)21(24)23-20-10-8-9-19(22)16(20)2/h8-14H,3-7,15,22H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFNGVUSXQXTKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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